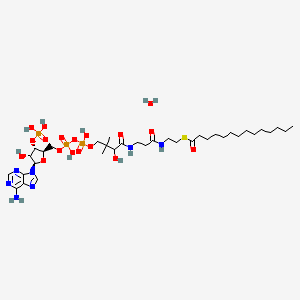
5'-O-(4,4'-dimethoxitrityl)-N-benzoyl-5-methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-O-(4,4'-Dimethoxitrityl)-N-benzoyl-5-methylcytidine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethoxytrityl group at the 5' position and a benzoyl group at the N position of the cytidine base, which is methylated at the 5 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5'-O-(4,4'-Dimethoxitrityl)-N-benzoyl-5-methylcytidine typically involves multiple steps, starting with the protection of the cytidine base, followed by the introduction of the dimethoxytrityl and benzoyl groups. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium azide or iodide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic synthesis reactions.
Biology: In biological research, it serves as a tool for studying nucleic acid interactions and modifications. It is also used in the development of nucleoside analogs for antiviral and anticancer therapies.
Medicine: The compound has potential applications in the development of new drugs, particularly in the treatment of viral infections and cancer. Its ability to interfere with nucleic acid metabolism makes it a valuable candidate for therapeutic interventions.
Industry: In the industrial sector, it is used in the production of diagnostic reagents and as a component in the manufacturing of biologically active compounds.
Mecanismo De Acción
The mechanism by which 5'-O-(4,4'-Dimethoxitrityl)-N-benzoyl-5-methylcytidine exerts its effects involves the inhibition of nucleic acid synthesis. The compound interferes with the normal function of enzymes involved in nucleotide metabolism, leading to the disruption of viral replication and cancer cell proliferation.
Molecular Targets and Pathways: The primary molecular targets include DNA polymerases and RNA polymerases, which are essential for the replication and transcription of genetic material. The compound also affects other enzymes involved in nucleotide synthesis and repair pathways.
Comparación Con Compuestos Similares
5'-O-(4,4'-Dimethoxytrityl)thymidine
5'-O-(4,4'-Dimethoxytrityl)uridine
5'-O-(4,4'-Dimethoxytrityl)adenosine
Uniqueness: 5'-O-(4,4'-Dimethoxitrityl)-N-benzoyl-5-methylcytidine is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities compared to other similar compounds. These modifications enhance its stability and efficacy in various applications.
Propiedades
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32-,33-,36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKRNDPKDFQXCO-DHKUXYTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8119805.png)




![9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8119834.png)



![1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine](/img/structure/B8119857.png)

